molecular formula C20H17FN2O4S B2999240 3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one CAS No. 946369-58-0

3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one

Cat. No.: B2999240
CAS No.: 946369-58-0
M. Wt: 400.42
InChI Key: FGDZUAVXHGIKJD-UHFFFAOYSA-N
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Description

3-((2-(3,4-Dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one is a novel synthetic compound provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. This pyrazinone-based small molecule features a thioether linker and fluorophenyl moiety, structural features commonly investigated in medicinal chemistry for their potential to interact with biological targets . Researchers are exploring its potential as a key intermediate in the synthesis of more complex molecules or as a candidate for biochemical screening. Its structure suggests potential for enzyme inhibition, particularly in kinase-related pathways, given that similar heterocyclic scaffolds are known to be privileged structures in drug discovery for diseases like cancer . For example, thiazole and thiadiazole derivatives have been studied as type II c-Met inhibitors for antitumor applications, demonstrating how heterocyclic cores can be optimized for potency and selectivity . Further investigation is required to fully elucidate its specific mechanism of action, binding affinity, and cellular activity. Researchers are encouraged to handle this product with care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-fluorophenyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4S/c1-26-17-7-6-13(10-18(17)27-2)16(24)12-28-19-20(25)23(9-8-22-19)15-5-3-4-14(21)11-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDZUAVXHGIKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazinone Core: This step involves the cyclization of appropriate precursors to form the pyrazinone ring.

    Introduction of the 3,4-Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution or coupling reactions.

    Attachment of the 3-Fluorophenyl Group: This step may involve nucleophilic aromatic substitution or cross-coupling reactions.

    Formation of the Thioether Linkage: This can be done through thiolation reactions using suitable thiolating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

Medicinal chemistry applications may include the investigation of this compound as a potential therapeutic agent, particularly for its anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industrial applications, this compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituent R1 Substituent R2 Molecular Weight Key Properties/Activities Reference
Target Compound Pyrazinone 3,4-Dimethoxyphenyl 3-Fluorophenyl 416.4 N/A (Hypothesized bioactivity) N/A
1-(3-Fluoro-4-Methylphenyl)-3-((2-(4-Fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one Pyrazinone 4-Fluorophenyl 3-Fluoro-4-Methylphenyl 372.4 Increased steric hindrance
1-(4-Chlorophenyl)-3-((2-(2,5-Dimethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one Pyrazinone 2,5-Dimethoxyphenyl 4-Chlorophenyl 416.9 Altered electronic effects
(E)-2-(3,4-Dimethoxybenzylidene)-5-((E)-3-(3,4-Dimethoxyphenyl)acryloyl)cyclopentanone Cyclopentanone 3,4-Dimethoxybenzylidene 3,4-Dimethoxyphenylacryloyl 452.5 Antioxidant, tyrosinase inhibition

Biological Activity

3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one is a synthetic organic compound classified under pyrazinones. Its structure features a pyrazinone core with significant substituents, including a 3,4-dimethoxyphenyl group and a 3-fluorophenyl group, linked by a thioether. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

  • IUPAC Name : 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-fluorophenyl)pyrazin-2-one
  • Molecular Formula : C20H17FN2O4S
  • Molecular Weight : 396.42 g/mol
  • CAS Number : 946369-58-0

The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes, receptors, or DNA. The specific mechanisms remain to be fully elucidated through biochemical studies. However, the presence of the fluorine atom and the methoxy groups may enhance its lipophilicity and modulate its interaction with biological targets.

Anticancer Activity

Research indicates that compounds related to the pyrazinone class exhibit notable anticancer properties. A study highlighted the synthesis and evaluation of similar compounds, demonstrating significant cellular uptake in breast cancer cell lines (e.g., MCF7, MDA-MB-468) . These findings suggest that the thioether linkage and substituent groups may play crucial roles in enhancing the anticancer activity of such compounds.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Pyrazinones are known for their ability to inhibit various enzymes involved in cancer progression and other diseases. Detailed kinetic studies are required to establish the specific enzymes targeted by this compound.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-phenylpyrazin-2(1H)-oneStructureModerate anticancer activity
3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-oneStructureHigh enzyme inhibition potential
3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-chlorophenyl)pyrazin-2(1H)-oneStructureAntimicrobial properties

Case Studies and Research Findings

  • Study on Cellular Uptake : A study demonstrated that related compounds showed higher cellular uptake ratios in breast cancer cell lines compared to non-cancerous cells. The tumor/muscle ratio was significantly improved in xenograft models .
  • Enzyme Interaction Studies : Preliminary studies indicate that pyrazinones may act as inhibitors for certain kinases involved in cancer cell proliferation, although specific data on this compound is limited .

Q & A

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions, focusing on the thioether linkage (δ ~2.8–3.2 ppm for SCH2_2) and aromatic protons (e.g., 3-fluorophenyl at δ ~7.2–7.8 ppm) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions, as applied to analogous dimethoxyphenyl derivatives .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1680–1720 cm1^{-1}) and thioether (C-S, ~600–700 cm1^{-1}) functional groups .

Basic: How should researchers design in vitro assays to evaluate its potential anticancer activity?

Q. Methodological Answer :

  • Cell Lines : Use cancer cell lines (e.g., MCF-7, HepG2) and normal cells (e.g., HEK293) for selectivity assessment, as done for pyrazinone-based antineoplastic agents .
  • Dose-Response Curves : Treat cells with 0.1–100 µM concentrations for 48–72 hours. Measure viability via MTT or resazurin assays.
  • Mechanistic Probes : Combine with apoptosis markers (e.g., Annexin V/PI staining) and cell cycle analysis (flow cytometry) to identify modes of action .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Q. Methodological Answer :

  • Substituent Modifications : Systematically vary the 3-fluorophenyl and dimethoxyphenyl groups. For example:
    • Replace fluorine with other halogens (Cl, Br) to assess electronic effects.
    • Modify methoxy groups to ethoxy or hydroxy to study steric and hydrogen-bonding impacts .
  • Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to identify key interactions with targets like kinase domains, as shown for related pyrazinone derivatives .

Advanced: How to resolve contradictions in reported pharmacological data (e.g., varying IC50_{50}50​ values across studies)?

Q. Methodological Answer :

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Validate Target Engagement : Use orthogonal assays (e.g., Western blot for protein target inhibition) to confirm bioactivity .
  • Meta-Analysis : Compare data across studies using normalized metrics (e.g., fold-change vs. control) and adjust for batch effects .

Basic: What are the recommended storage conditions to ensure compound stability?

Q. Methodological Answer :

  • Temperature : Store at –20°C in amber vials to prevent light-induced degradation.
  • Solubility : Lyophilize and store as a solid; reconstitute in DMSO (≤10 mM stock) to avoid hydrolysis.
  • Stability Monitoring : Perform periodic HPLC checks (e.g., every 6 months) to detect degradation products .

Advanced: What strategies are effective for studying the compound’s mechanism of action in complex biological systems?

Q. Methodological Answer :

  • Omics Approaches : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed pathways in treated vs. untreated cells .
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects, critical for optimizing selectivity .
  • In Vivo Models : Validate findings in xenograft models, monitoring tumor volume and biomarker expression (e.g., Ki-67 for proliferation) .

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